![molecular formula C24H48Gd B6289971 Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 126970-21-6](/img/structure/B6289971.png)
Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
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Overview
Description
Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is a coordination compound of gadolinium, a rare earth element This compound is known for its unique structure, where gadolinium is coordinated with three cyclopentadienyl ligands substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of gadolinium chloride with the corresponding cyclopentadienyl ligand in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{GdCl}_3 + 3 \text{Cp}^* \rightarrow \text{Gd(Cp}^)_3 + 3 \text{HCl} ] where Cp represents the substituted cyclopentadienyl ligand.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the gadolinium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state gadolinium complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Oxidized gadolinium complexes.
Reduction: Reduced gadolinium complexes.
Substitution: New gadolinium complexes with different ligands.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is C24H48Gd, with a molecular weight of 493.9 g/mol. It consists of a gadolinium atom coordinated to three cyclopentadienyl ligands. The presence of these ligands influences the compound's stability and reactivity, making it suitable for various applications in research and technology .
Medical Imaging
One of the primary applications of gadolinium compounds is in magnetic resonance imaging (MRI). Gadolinium-based contrast agents (GBCAs) are widely used to enhance the quality of MRI scans. The unique magnetic properties of gadolinium allow it to alter the relaxation times of nearby water protons, improving the contrast between different tissues .
- Relaxivity : Gadolinium complexes exhibit varying degrees of relaxivity (r1 and r2), which are crucial for determining their effectiveness as contrast agents. Research indicates that modifications to ligand structures can enhance relaxivity, making them more effective for clinical use .
Compound Name | Relaxivity (r1) | Relaxivity (r2) | Notable Features |
---|---|---|---|
Gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- | TBD | TBD | Potentially lower toxicity |
Gd-DOTA | 4.0 - 7.0 L mmol⁻¹ s⁻¹ | Similar range | High stability and safety profile |
Gd-BOPTA | TBD | TBD | Enhanced tissue specificity |
Coordination Chemistry
The coordination chemistry of gadolinium complexes is an area of active research. The ability of gadolinium to form stable complexes with various ligands allows for the development of new materials with specific properties. For instance, studies have shown that modifying the cyclopentadienyl ligands can lead to enhanced stability and altered electronic properties .
- Ligand Design : Innovative ligand design strategies are being explored to improve the stability and efficacy of gadolinium complexes. This includes using cyclic ligands that can provide better chelation and reduce toxicity risks associated with gadolinium exposure .
Biological Interactions
Understanding the interactions between gadolinium complexes and biological systems is crucial for assessing their safety as imaging agents. Research has indicated that these complexes can interact with proteins and other biomolecules, potentially impacting their structure and function . This knowledge is essential for developing safer contrast agents that minimize adverse effects during medical procedures.
Case Studies
Several studies have investigated the efficacy and safety of gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- as a contrast agent:
- Study on Relaxivity : A comparative study evaluated the relaxivity of various gadolinium complexes in different environments. The results indicated that the compound exhibited promising relaxivity values under specific conditions, suggesting its potential utility in clinical settings .
- Biocompatibility Assessment : Another study focused on assessing the biocompatibility of this gadolinium complex by examining its interactions with human serum albumin. The findings suggested that modifications to the ligand could enhance biocompatibility while maintaining effective imaging properties .
Mechanism of Action
The mechanism of action of gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves its interaction with molecular targets through coordination chemistry. The gadolinium center can interact with various biological molecules, influencing their structure and function. In MRI applications, the compound enhances the contrast by altering the relaxation times of water protons in the vicinity of the gadolinium ions.
Comparison with Similar Compounds
- Tris(methylcyclopentadienyl)gadolinium
- Tris(isopropylcyclopentadienyl)gadolinium
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gadolinium
Comparison: Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the specific substitution pattern on the cyclopentadienyl ligands, which can influence its reactivity and applications. Compared to other similar compounds, it may offer different magnetic and electronic properties, making it suitable for specific applications in materials science and medicine.
Biological Activity
Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- (CAS number 126970-21-6) is an organometallic compound featuring gadolinium as its central metal atom coordinated to three cyclopentadienyl ligands. Gadolinium is a rare earth element known for its magnetic properties and is utilized in various applications, particularly in medical imaging as a contrast agent for magnetic resonance imaging (MRI). This article reviews the biological activity of this specific gadolinium complex, focusing on its interactions with biological systems and potential applications.
- Molecular Formula : C24H48Gd
- Molecular Weight : 493.9 g/mol
The compound's structure allows for unique coordination chemistry where the cyclopentadienyl ligands can undergo substitution reactions influenced by temperature and solvent nature. This property is significant in understanding its reactivity and interactions with biomolecules.
Interaction with Biological Systems
Research indicates that gadolinium complexes can interact with proteins and other biomolecules, potentially altering their structure and function. This interaction is crucial for assessing the safety and efficacy of gadolinium-based contrast agents in medical applications. The biological activity can be summarized as follows:
- Protein Binding : Gadolinium complexes may bind to serum proteins, influencing their distribution and elimination from the body.
- Toxicity Considerations : While gadolinium compounds are effective as MRI contrast agents, concerns about nephrotoxicity and the risk of nephrogenic systemic fibrosis (NSF) have been raised. Understanding the ligand arrangement in compounds like gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- may offer insights into reducing toxicity profiles compared to other gadolinium complexes.
Case Studies
Several studies have investigated the biological effects of gadolinium complexes:
-
Cellular Uptake Studies :
- In vitro studies demonstrated that cells incubated with gadolinium complexes showed varying degrees of uptake depending on the concentration and exposure time. For instance, T47D and MDA-MB-231 cell lines exhibited significant uptake after 24 hours of exposure to 0.125 mM concentrations of gadolinium contrast agents .
- Relaxometric Studies :
- Comparative Stability Studies :
Applications
The unique properties of gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- suggest several potential applications:
- MRI Contrast Agent : Its paramagnetic nature makes it suitable for use in MRI as a contrast agent.
- Targeted Imaging : The ability to modify ligand structures may lead to improved targeting capabilities for specific tissues or disease states.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tris(methylcyclopentadienyl)gadolinium | C24H48Gd | Enhanced stability due to methyl groups |
Tris(ethylcyclopentadienyl)gadolinium | C24H48Gd | Different steric properties due to ethyl groups |
Gadolinium(III) chloride | GdCl3 | Simple salt form used in various applications |
Properties
IUPAC Name |
gadolinium;propan-2-ylcyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16.Gd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJCZYXCKPETMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Gd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48Gd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.